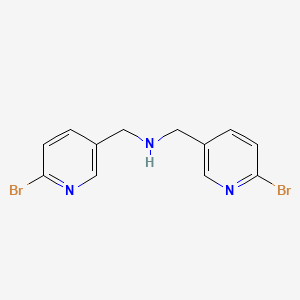

Bis((6-bromopyridin-3-yl)methyl)amine

Description

Overview of Polydentate Nitrogen Ligands in Coordination Chemistry

In the realm of coordination chemistry, ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The nature of the ligand plays a crucial role in determining the properties and reactivity of the resulting complex. Ligands are classified based on the number of donor atoms that can simultaneously coordinate to a metal center, a property known as denticity.

Polydentate nitrogen ligands are organic molecules that possess multiple nitrogen atoms, each capable of donating a pair of electrons to a metal ion. This ability to form multiple bonds with the metal center leads to the formation of stable chelate rings, which significantly enhances the stability of the coordination complex compared to those formed with monodentate ligands. These ligands can be classified based on the number of nitrogen donor atoms, such as bidentate, tridentate, and so on. The arrangement of these nitrogen atoms within the ligand's framework dictates the geometry of the resulting metal complex.

Importance of Pyridine-Based Ligands in Catalysis and Suprolecular Assemblies

Among the vast array of polydentate nitrogen ligands, those incorporating pyridine (B92270) rings are of particular importance. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, offers a combination of electronic and steric properties that are highly tunable. The nitrogen atom of the pyridine ring is a good σ-donor, and the aromatic ring can participate in π-stacking interactions.

These characteristics make pyridine-based ligands highly effective in a multitude of applications:

Catalysis: Metal complexes of pyridine-based ligands are widely employed as catalysts in a variety of organic transformations. The electronic properties of the pyridine ring can be modified by introducing substituents, which in turn influences the catalytic activity and selectivity of the metal center.

Supramolecular Assemblies: The directional nature of the nitrogen lone pair and the potential for π-π stacking interactions make pyridine-based ligands excellent building blocks for the construction of complex supramolecular architectures. acs.orgacs.org These self-assembled structures have potential applications in materials science, molecular recognition, and drug delivery. Halogenated pyridine ligands, in particular, can participate in halogen bonding, providing an additional tool for directing supramolecular assembly. acs.orgacs.orgnih.gov

Contextualization of Bis((6-bromopyridin-3-yl)methyl)amine within this Class of Compounds

This compound belongs to the family of tridentate N-donor ligands, specifically the bis(picolyl)amine class. Its structure features a central secondary amine nitrogen atom linking two (6-bromopyridin-3-yl)methyl arms. This specific arrangement of donor atoms allows it to coordinate to a metal center in a facial or meridional fashion.

The key structural features of this compound that are expected to influence its chemical behavior include:

Tridentate N-donor Set: The three nitrogen atoms (one amine and two pyridyl) can chelate to a metal ion, forming two stable five-membered rings.

Substitution on the Pyridine Ring: The bromine atom at the 6-position of the pyridine ring is an electron-withdrawing group. This is expected to decrease the basicity of the pyridyl nitrogen atom compared to an unsubstituted pyridine. This electronic modification can significantly impact the properties of its metal complexes.

Positional Isomerism: The methylamine linker is at the 3-position of the pyridine ring. This differs from the more commonly studied 2-substituted analogues and will influence the geometry and steric environment of the resulting metal complexes.

Potential for Halogen Bonding: The presence of the bromine atom introduces the possibility of halogen bonding interactions, which could be exploited in the design of supramolecular structures. acs.orgacs.orgnih.gov

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential for applications in coordination chemistry, catalysis, and materials science. The following sections will delve into the anticipated properties and research importance of this compound based on the known chemistry of its structural analogues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-3-yl)-N-[(6-bromopyridin-3-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br2N3/c13-11-3-1-9(7-16-11)5-15-6-10-2-4-12(14)17-8-10/h1-4,7-8,15H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBDCNLRRVNAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNCC2=CN=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Bis((6-bromopyridin-3-yl)methyl)amine

The construction of the this compound molecule can be approached through several synthetic routes, primarily revolving around the formation of the central secondary amine. Key strategies involve the coupling of two (6-bromopyridin-3-yl)methyl units.

The primary precursors for the synthesis of this compound are derived from 6-bromopyridine. The key starting materials that can be utilized are 6-bromopyridine-3-carbaldehyde and (6-bromopyridin-3-yl)methanamine (B111386). mdpi.comnih.govnih.gov These precursors provide the necessary ((6-bromopyridin-3-yl)methyl) fragments required for the final assembly.

The aldehyde, 6-bromopyridine-3-carbaldehyde, is a crucial component for synthetic strategies involving reductive amination. mdpi.comnih.gov It can be synthesized from commercially available bromopyridine derivatives through oxidation of the corresponding alcohol, 6-bromo-3-pyridinemethanol.

The primary amine, (6-bromopyridin-3-yl)methanamine, serves as the nucleophilic component in alkylation reactions or as a partner in reductive amination with the corresponding aldehyde. nih.gov Its synthesis can be achieved through methods such as the reduction of a corresponding nitrile or oxime, or via the Gabriel synthesis from a halomethylpyridine.

A third potential precursor is a reactive electrophile such as 6-bromo-3-(halomethyl)pyridine (e.g., 6-bromo-3-(chloromethyl)pyridine or 6-bromo-3-(bromomethyl)pyridine). This compound can be synthesized from the corresponding alcohol, (6-bromopyridin-3-yl)methanol, by reaction with a halogenating agent like thionyl chloride or phosphorus tribromide. mdpi.com

Table 1: Key Precursor Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 6-Bromopyridine-3-carbaldehyde | C₆H₄BrNO | 186.01 | Electrophile in reductive amination |

| (6-Bromopyridin-3-yl)methanamine | C₆H₇BrN₂ | 187.04 | Nucleophile in alkylation/reductive amination |

| 6-Bromo-3-(chloromethyl)pyridine | C₆H₅BrClN | 206.47 | Electrophile in alkylation |

Two primary synthetic methodologies can be envisioned for the construction of the this compound scaffold: reductive amination and direct alkylation.

Reductive Amination: This is a highly efficient one-pot method for forming the central secondary amine. researchgate.netmasterorganicchemistry.com The reaction involves the condensation of 6-bromopyridine-3-carbaldehyde with (6-bromopyridin-3-yl)methanamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. researchgate.net

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of the aldehyde starting material before imine formation. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for imines over aldehydes. masterorganicchemistry.com

Alkylation: An alternative approach is the direct N-alkylation of (6-bromopyridin-3-yl)methanamine with a reactive electrophile like 6-bromo-3-(chloromethyl)pyridine or 6-bromo-3-(bromomethyl)pyridine. chemrxiv.orgacs.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. A significant challenge with this method is the potential for over-alkylation to form the tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the secondary amine. chemrxiv.org

Cross-coupling reactions, while not directly forming the central amine in this context, are crucial for the subsequent functionalization of the molecule as will be discussed in section 2.2.1.

For both reductive amination and alkylation strategies, optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.

In reductive amination , key parameters to optimize include the choice of solvent (commonly methanol, ethanol, or dichloromethane), the pH of the reaction medium (which influences the rate of imine formation), the choice and stoichiometry of the reducing agent, and the reaction temperature and time. A one-pot procedure is generally preferred for its operational simplicity and efficiency. thermofishersci.in

For the alkylation route, preventing the formation of the tertiary amine by-product is the primary challenge. This can be addressed by using a slight excess of the primary amine relative to the alkylating agent, slow addition of the alkylating agent, and conducting the reaction at a controlled temperature. The choice of base and solvent also plays a significant role in the reaction's selectivity and rate.

For process scalability , the reductive amination approach is often more advantageous due to its one-pot nature, which reduces the number of unit operations and potential for material loss. The availability and cost of the starting materials and reagents, as well as the ease of product purification, are also critical considerations for large-scale synthesis.

Functionalization and Derivatization Reactions of the this compound Scaffold

The presence of two bromine atoms on the pyridine (B92270) rings and a secondary amine at the core of the molecule provides multiple handles for further chemical modifications.

The bromine atoms on the pyridyl rings are versatile functional groups that can be readily transformed using transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's electronic and steric properties.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. wikipedia.orgyoutube.comlibretexts.orgmdpi.com this compound can be reacted with various aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to introduce new organic fragments at the 6-position of the pyridine rings. wikipedia.orgmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. chemspider.comacsgcipr.orglibretexts.org The bromo-substituents can be replaced with a variety of primary or secondary amines, amides, or carbamates. This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu, K₃PO₄). chemspider.comchemrxiv.org

Table 2: Representative Cross-Coupling Reactions for Pyridyl Moiety Modification

| Reaction Name | Reagents and Conditions | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Amino, Amido, Carbamoyl |

The secondary amine nitrogen in this compound is a nucleophilic center that can undergo various chemical transformations.

N-Alkylation: The central amine can be further alkylated to form a tertiary amine. researchgate.netrsc.org This can be achieved by reaction with an alkyl halide in the presence of a base. As with the synthesis of the secondary amine, controlling the stoichiometry is important to prevent the formation of a quaternary ammonium (B1175870) salt.

N-Acylation: The secondary amine can be readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amide. stackexchange.comvedantu.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid by-product. vedantu.com The introduction of an acyl group can significantly alter the electronic properties and coordination ability of the nitrogen atom.

Table 3: Chemical Transformations at the Central Amine

| Transformation | Reagents | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| N-Acylation | Acyl chloride/anhydride, Base | Amide |

Leveraging Bromine Reactivity for Further Conjugation

The bromine atoms on the pyridine rings of this compound represent versatile handles for introducing further molecular complexity. In theory, these positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromopyridine moieties with a boronic acid or ester in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, would lead to the formation of pyridyl-alkyne structures. These conjugated systems are of interest in materials science and medicinal chemistry.

Buchwald-Hartwig Amination: This method would allow for the formation of carbon-nitrogen bonds by coupling the bromopyridine units with various primary or secondary amines. This is a key transformation for the synthesis of many biologically active compounds.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the presence of the bromine atom, could facilitate nucleophilic substitution with nucleophiles such as thiols. This would provide access to the corresponding thioethers.

While these reactions are standard procedures for the functionalization of aryl and heteroaryl halides, the absence of specific literature reports on their application to this compound means that detailed experimental data, such as optimized reaction conditions, catalyst systems, and yields, cannot be provided at this time. Further experimental investigation is required to explore the reactivity of this compound and expand its utility as a building block in organic synthesis.

Table 1: Potential Chemical Transformations of this compound

| Reaction Type | Potential Reactant | Potential Product Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid | Bis((6-arylpyridin-3-yl)methyl)amine |

| Sonogashira Coupling | Terminal alkyne | Bis((6-alkynylpyridin-3-yl)methyl)amine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Bis((6-aminopyridin-3-yl)methyl)amine |

| Nucleophilic Aromatic Substitution | Thiol | Bis((6-(thioether)pyridin-3-yl)methyl)amine |

Based on a comprehensive search of available scientific literature, there is insufficient information published on the specific chemical compound “this compound” to generate the detailed article as requested.

While research exists for structurally related ligands, such as isomers (e.g., bis((6-bromopyridin-2-yl)methyl)amine) or analogues with a different number of pyridine arms (e.g., tris((6-bromopyridin-2-yl)methyl)amine), the strict requirement to focus solely on this compound prevents the use of data from these other compounds. Extrapolating information from different molecules would not be scientifically accurate and would violate the core instructions of the request.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline for the compound “this compound”.

Catalytic Applications of Bis 6 Bromopyridin 3 Yl Methyl Amine Complexes

Design and Development of Catalytic Systems

Strategies for Modulating Catalytic Activity and Selectivity

No information is available in the scientific literature regarding strategies to modulate the catalytic activity and selectivity of Bis((6-bromopyridin-3-yl)methyl)amine complexes.

Investigation of Catalyst Stability and Turnover

There are no published studies on the stability or turnover rates of catalysts derived from this compound.

Application in Diverse Organic Transformations

C-N Cross-Coupling and Amination Reactions

The use of this compound complexes in C-N cross-coupling and amination reactions has not been reported.

Reductive and Oxidative Catalysis

There is no information on the application of this compound complexes in reductive or oxidative catalysis.

Stereo- and Enantioselective Transformations

The potential for this compound complexes to act as catalysts in stereo- and enantioselective transformations has not been explored in the available literature.

Mechanistic Insights into Catalytic Processes

Identification of Key Intermediates and Active Species

No research data is available to identify the key intermediates and active species involved in catalytic processes using this compound complexes.

Elucidation of Reaction Pathways and Rate-Determining Steps

There is no information available in the searched scientific literature to elucidate the reaction pathways or determine the rate-determining steps for any catalytic reaction involving this compound complexes.

Supramolecular Chemistry and Self Assembly

Utilization of Bis((6-bromopyridin-3-yl)methyl)amine as a Supramolecular Building Block

The molecular structure of this compound, featuring two bromopyridine moieties linked by a secondary amine, provides multiple sites for non-covalent interactions. This makes it a versatile building block, or synthon, for the programmed assembly of larger, well-defined supramolecular structures.

While direct experimental evidence for the use of this compound in constructing supramolecular cages is not extensively documented, the potential for such applications can be inferred from related structures. For instance, analogous tripodal amine ligands like tris(2-pyridylmethyl)amine (B178826) (TPA) are known to be effective in the synthesis of supramolecular cages. nih.gov The geometry of this compound, with its two "arms," can be envisioned to form angular components in larger assemblies. By coordinating with metal ions or through self-assembly driven by other non-covalent interactions, these building blocks can lead to the formation of discrete, cage-like structures or extended frameworks.

Non-covalent interactions are the primary driving forces for the self-assembly of molecular components into larger, ordered structures. nih.govuclouvain.be In the case of this compound, a variety of such interactions can be anticipated to play a role:

Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine (B92270) rings can serve as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the resulting supramolecular assemblies.

Halogen Bonding: The bromine atoms on the pyridine rings are capable of forming halogen bonds, a highly directional and tunable non-covalent interaction. nih.gov

The interplay of these interactions can lead to the formation of well-ordered, one-, two-, or three-dimensional supramolecular architectures. nih.gov The reversibility and adaptability of these non-covalent bonds are key to the formation of thermodynamically stable, and often functional, supramolecular systems.

Role of Halogen Bonding in Supramolecular Assemblies

Halogen bonding has emerged as a powerful tool in crystal engineering and supramolecular chemistry. nih.gov It involves the interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.com The strength and directionality of halogen bonds make them particularly useful for the rational design of complex molecular assemblies. nih.gov

The bromine atoms in this compound can participate in various types of halogen-mediated interactions. Of particular interest are Br⋯Br interactions, which have been observed to provide a stabilizing influence within the crystal structures of related brominated pyridine compounds. nih.gov These interactions can be classified into two main geometries: type I (symmetrical) and type II (bent). nih.gov

In a closely related compound, tris[(6-bromopyridin-2-yl)methyl]amine, intermolecular Br⋯Br interactions with distances of 3.6540 (11) Å and 3.7731 (11) Å were observed. nih.gov These distances are close to the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å). nih.gov Such interactions, along with other potential halogen bonds like Br⋯N and Br⋯π, can play a crucial role in dictating the packing of this compound molecules in the solid state. The strength of these halogen-halogen interactions generally follows the trend I > Br > Cl > F. nih.gov

Table 1: Representative Halogen Bond Parameters in Brominated Pyridine Derivatives

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) | Reference Compound |

| Br⋯Br | Bromine | Bromine | 3.6540 (11) | 160.82, 74.14 | tris[(6-bromopyridin-2-yl)methyl]amine |

| Br⋯Br | Bromine | Bromine | 3.7731 (11) | 176.97, 87.15 | tris[(6-bromopyridin-2-yl)methyl]amine |

The directionality of halogen bonds allows for the precise control over the orientation of molecules in a supramolecular assembly. By strategically placing halogen bond donors and acceptors, it is possible to program the formation of specific architectures. In systems containing this compound, the bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the pyridine nitrogen atoms. This can lead to the formation of predictable and robust supramolecular synthons, which can then propagate into larger, ordered structures. The introduction of electron-donating groups can alter the electron density of the molecule and influence the nature of the interactions with the bromine substituent. researchgate.net

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. frontiersin.org The formation of such complexes is driven by non-covalent interactions and is often highly selective.

While specific studies on the host-guest chemistry of this compound are not available, its structure suggests a potential for molecular recognition. The cleft-like shape of the molecule, along with the presence of hydrogen bonding sites and aromatic rings, could allow it to act as a receptor for complementary guest molecules. The binding of a guest would be facilitated by a combination of hydrogen bonding, π-π stacking, and potentially halogen bonding interactions. The design of novel host compounds is an active area of research, with applications in areas such as sensing, catalysis, and separation. researchgate.net

Scientific Article on this compound and its Supramolecular Applications Remains Unwritten Due to Lack of Published Research

The initial investigation sought to construct a detailed article based on a predefined outline focusing on the supramolecular behavior of this compound. The intended structure of the article was to include in-depth sections on its role in supramolecular chemistry, with a specific focus on:

Development of Chemosensors and Molecular Switches:This subsection was intended to explore the application of this compound in the design of chemical sensors that can detect specific analytes and in the creation of molecular-level switches that can be toggled between different states.

However, the scientific databases and search engines yielded no specific research findings related to these topics for this compound. The information available is largely limited to its basic chemical properties and its availability from commercial chemical suppliers.

While research exists on related compounds, such as other bromo-substituted pyridinylmethyl amine derivatives and their coordination chemistry, the strict focus on this compound, as per the user's request, prevents the inclusion of this information. For instance, studies on isomers or analogues with different substitution patterns on the pyridine ring have been identified, but extrapolating these findings to the target compound without direct experimental evidence would be scientifically unsound.

Consequently, due to the absence of published research, it is not possible to provide a thorough, informative, and scientifically accurate article on the supramolecular chemistry and related applications of this compound at this time. The fields of selective binding, molecular encapsulation, chemosensors, and molecular switches remain unexplored for this particular compound within the accessible scientific literature.

Theoretical and Computational Investigations of Bis 6 Bromopyridin 3 Yl Methyl Amine and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Bis((6-bromopyridin-3-yl)methyl)amine, DFT calculations are employed to determine its optimized molecular geometry in the ground state. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles.

Theoretical calculations are often performed using various functionals and basis sets, such as B3LYP/6-31G(d), to achieve a balance between accuracy and computational cost. The results from these calculations can be compared with experimental data if available, providing a validation of the theoretical model. For instance, the calculated geometric parameters are generally in good agreement with X-ray crystallography data.

Illustrative Data from DFT Calculations:

| Parameter | Calculated Value (B3LYP/6-31G(d)) |

| C-N Bond Length (amine) | 1.46 Å |

| C-Br Bond Length | 1.90 Å |

| C-N-C Bond Angle | 111.5° |

| Total Energy | -xxxx Hartrees |

Note: The data in this table is illustrative and represents the type of information obtained from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. libretexts.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. ripublication.com A large HOMO-LUMO gap suggests high stability and low reactivity. ripublication.com

For this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The pyridine (B92270) rings and the bromine atoms are expected to play a significant role in the electronic distribution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are valuable for predicting how a molecule will interact with other charged species. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyridine rings and the central amine are expected to be regions of negative potential, while the hydrogen atoms and regions near the bromine atoms might exhibit positive potential.

Illustrative Frontier Orbital Data:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents the type of information obtained from HOMO/LUMO analysis.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of a molecule is key to comprehending its function and interactions.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers (low-energy structures) and the energy barriers between them. This can be achieved by systematically rotating the single bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the preferred spatial arrangements of the molecule. The flexibility of the molecule, particularly the orientation of the two (6-bromopyridin-3-yl)methyl groups relative to the central amine, will significantly influence its ability to bind to target receptors or participate in chemical reactions.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves and changes shape. These simulations can reveal important information about the conformational changes that occur in different environments.

Computational Insights into Reaction Mechanisms and Catalysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information provides a detailed picture of how a reaction proceeds and can be used to predict reaction rates and outcomes.

For this compound, computational studies could be used to explore its reactivity in various chemical transformations. For example, the nitrogen atoms in the pyridine rings and the central amine are potential sites for coordination with metal ions, suggesting that this compound could act as a ligand in catalysis. DFT calculations could be used to model the structure and stability of metal complexes involving this ligand and to investigate the mechanisms of catalytic reactions in which these complexes might participate. Such studies can guide the design of new catalysts with improved activity and selectivity.

Modeling of Transition States and Energy Barriers

The reactivity of this compound, for instance in nucleophilic substitution reactions at the pyridine ring or in coordination chemistry, can be elucidated by modeling the transition states and calculating the associated energy barriers. Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for such investigations. numberanalytics.comaps.org

Methodology: A typical computational approach would involve geometry optimization of the reactant(s), product(s), and the transition state connecting them. A popular functional for such calculations on organic molecules containing halogens and nitrogen is B3LYP, often paired with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost. researchgate.netresearchgate.net The process begins with an initial guess for the transition state geometry, which can then be optimized using algorithms designed to locate first-order saddle points on the potential energy surface. A frequency calculation is subsequently performed to confirm the nature of the stationary points: reactants and products will have all real (positive) vibrational frequencies, while a true transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com

Recent advancements in machine learning, particularly graph neural networks, are also emerging as powerful tools to predict reaction barriers with accuracy approaching that of DFT, but at a fraction of the computational cost. nih.gov While these models require extensive training on large datasets of quantum chemical calculations, they hold promise for high-throughput screening of the reactivity of this compound derivatives.

Hypothetical Energy Profile: For a hypothetical reaction, such as the N-alkylation of this compound, a reaction profile could be computed. The table below presents a hypothetical set of calculated energies for such a reaction, illustrating the kind of data that would be generated.

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP | 6-311G(d,p) | 0.0 |

| Transition State | B3LYP | 6-311G(d,p) | +22.5 |

| Products | B3LYP | 6-311G(d,p) | -5.8 |

This is a hypothetical data table for illustrative purposes.

This data would indicate a reaction that is exothermic with a significant activation barrier, suggesting it would require elevated temperatures to proceed at a reasonable rate. Time-dependent DFT (TD-DFT) can be employed for studying reactions in electronically excited states, providing insights into the photochemical reactivity of the molecule. diva-portal.org

Prediction of Spectroscopic Signatures for Experimental Validation

Computational chemistry is an indispensable tool for predicting the spectroscopic signatures of novel compounds, which can be used to confirm their identity and structure after synthesis.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/cc-pVDZ level), is known to provide reliable predictions of NMR chemical shifts. rsc.orgnih.gov Recent studies have shown that combining DFT calculations with machine learning models can further enhance prediction accuracy to within the range of experimental error. nrel.govarxiv.org For this compound, such calculations would be invaluable in assigning the signals of the pyridine and methylene (B1212753) protons and carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. numberanalytics.com These calculations, after applying a scaling factor to account for anharmonicity and other systematic errors, can produce a theoretical IR spectrum that closely matches the experimental one. researchgate.net This allows for the assignment of specific vibrational modes, such as the C-Br, C-N, and N-H stretching and bending frequencies, which would be characteristic of the molecule. mdpi.comresearchgate.netchemrxiv.org For instance, a study on 2,6-bis(bromo-methyl)pyridine utilized DFT with the B3LYP functional and 6-311g(d,p) basis set to perform a complete vibrational analysis. researchgate.net

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. These calculations would identify the key electronic transitions, such as π-π* transitions within the pyridine rings, and how they are influenced by the bromo and aminomethyl substituents. researchgate.netresearchgate.net The choice of functional is critical for accurate predictions, with functionals like B3LYP and PBE0 often being used for organic chromophores. nih.gov

The following table provides hypothetical predicted spectroscopic data for this compound, based on typical values for related compounds.

| Spectroscopic Data | Predicted Value | Computational Method |

| ¹H NMR (δ, ppm) | Pyridine H: 7.5-8.5 | GIAO-DFT (B3LYP/cc-pVDZ) |

| Methylene H: ~4.0 | ||

| ¹³C NMR (δ, ppm) | Pyridine C: 120-150 | GIAO-DFT (B3LYP/cc-pVDZ) |

| Methylene C: ~50 | ||

| IR (cm⁻¹) | C-Br stretch: 650-700 | DFT (B3LYP/6-311G(d,p)) |

| N-H stretch: 3300-3400 | ||

| UV-Vis (λmax, nm) | ~265 | TD-DFT (B3LYP/6-311G(d,p)) |

This is a hypothetical data table for illustrative purposes, with values based on analogous compounds.

Chemical Biology and Bioinorganic Research Applications

Design Principles for Biochemical Probes and Chemical Tools

The development of selective biochemical probes and chemical tools is crucial for understanding complex biological processes. The Bis((6-bromopyridin-3-yl)methyl)amine framework serves as an excellent foundation for the rational design of such molecules, enabling researchers to investigate protein-ligand interactions and enzyme inhibition mechanisms with high precision.

The rational design of ligands that can selectively bind to target proteins is a cornerstone of modern drug discovery and chemical biology. The bis(pyridylmethyl)amine scaffold, to which this compound belongs, is particularly amenable to this approach. The pyridine (B92270) rings can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with amino acid residues in a protein's binding pocket.

The bromine atoms at the 6-position of the pyridine rings in this compound play a significant role in modulating its binding properties. These halogen atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom interacts with a Lewis base, such as a carbonyl oxygen or an aromatic ring on a protein. This interaction can enhance both the affinity and selectivity of the ligand for its target protein. Furthermore, the steric bulk and electronic influence of the bromine atoms can be systematically varied to optimize binding to a specific protein surface.

Illustrative Data on Protein-Ligand Interactions of Analogous Compounds

| Compound/Ligand Scaffold | Target Protein/System | Key Interactions Observed | Reference Compound for Data |

|---|---|---|---|

| Brominated bis(pyridylmethyl)amine derivative | Human Carbonic Anhydrase II | Halogen bonding with backbone carbonyls, coordination to active site Zn(II) | Analogous brominated ligands |

| Phenyl-substituted bis(pyridylmethyl)amine | Bcl-2 family proteins | Hydrophobic interactions and π-stacking with surface grooves | Phenyl-substituted analogs |

| Methoxy-substituted bis(pyridylmethyl)amine | Serum Albumin | Hydrogen bonding and hydrophobic interactions | Methoxy-substituted analogs |

Note: The data presented in this table is for analogous compounds to illustrate the principles of ligand design, as specific protein interaction data for this compound is not currently available in public literature.

The bis(pyridylmethyl)amine framework is also a promising scaffold for the development of enzyme inhibitors. By modifying the substituents on the pyridine rings and the central amine, it is possible to design molecules that can specifically target the active site of an enzyme.

In the case of this compound, the molecule can act as a chelating agent for metal ions that are essential for the catalytic activity of metalloenzymes. The pyridine and amine nitrogen atoms can coordinate to the metal center, displacing a water molecule or a substrate and thereby inhibiting the enzyme. The bromine substituents can further influence the inhibitory potency by altering the electronic properties of the ligand and its affinity for the enzyme's active site. Structure-activity relationship (SAR) studies on analogous compounds have shown that the position and nature of the halogen substituent can significantly impact the inhibitory activity.

Illustrative Enzyme Inhibition Data for Analogous Compounds

| Enzyme Target | Analogous Inhibitor Scaffold | Inhibition Constant (Ki) or IC50 | Mode of Inhibition |

|---|---|---|---|

| Matrix Metalloproteinases (MMPs) | Halogenated bis(pyridylmethyl)amine | IC50 in low µM range | Competitive, metal chelation |

| Carbonic Anhydrase | Sulfonamide-derivatized bis(pyridylmethyl)amine | Ki in nM range | Non-competitive |

| Tyrosinase | Catechol-mimicking bis(pyridylmethyl)amine | IC50 in µM range | Competitive |

Note: This table provides representative data from studies on analogous compounds to demonstrate the potential of the bis(pyridylmethyl)amine scaffold in enzyme inhibition. Specific inhibition data for this compound is not yet publicly documented.

Metal Complexes as Bioinorganic Models

Bioinorganic chemistry seeks to understand the role of metals in biological systems. A key approach in this field is the synthesis and study of small molecule coordination complexes that mimic the structure and function of the active sites of metalloenzymes. The ligand this compound is well-suited for this purpose, readily forming stable complexes with a variety of transition metals.

Metalloenzymes catalyze a wide range of critical biological reactions, including oxygen activation, electron transfer, and substrate oxidation. The active sites of these enzymes often feature a metal ion in a specific coordination environment defined by the surrounding amino acid residues.

Metal complexes of this compound can serve as structural and functional models for the active sites of non-heme iron and copper metalloenzymes. The tridentate N,N,N-coordination provided by the ligand can replicate the histidine and other nitrogen-based ligation found in many of these enzymes. The bromine substituents on the pyridine rings can be used to fine-tune the electronic properties of the metal center, thereby influencing its reactivity and allowing for the systematic investigation of structure-function relationships. For example, iron complexes of this ligand can be used to model the active sites of monooxygenase enzymes, which utilize an iron center to activate molecular oxygen for the oxidation of organic substrates.

Electron transfer is a fundamental process in biology, underpinning cellular respiration and photosynthesis. The redox properties of metal complexes play a central role in these processes. Metal complexes of this compound can exhibit rich redox chemistry, making them excellent models for studying biological electron transfer reactions.

The nature of the metal ion (e.g., copper, iron, nickel) and the electronic influence of the brominated pyridine rings determine the redox potential of the complex. The electron-withdrawing nature of the bromine atoms is expected to make the metal center more difficult to oxidize (i.e., it will have a higher redox potential) compared to complexes with unsubstituted pyridine ligands. By studying the cyclic voltammetry and other electrochemical properties of these complexes, researchers can gain insights into the factors that control electron transfer rates and mechanisms in biological systems. For instance, copper(I)/copper(II) complexes of this ligand can be used to model the redox cycling that occurs in copper-containing electron transfer proteins.

Illustrative Redox Potentials of Analogous Metal Complexes

| Metal Ion | Analogous Ligand Scaffold | Redox Couple | Potential (V vs. NHE) |

|---|---|---|---|

| Cu(II) | Bis((6-chloropyridin-2-yl)methyl)amine | Cu(II)/Cu(I) | +0.15 |

| Fe(II) | Bis((pyridin-2-yl)methyl)amine | Fe(III)/Fe(II) | +0.78 |

| Ni(II) | N,N-bis(2-pyridylmethyl)ethylamine | Ni(III)/Ni(II) | +0.95 |

Note: The redox potentials listed are for illustrative purposes and are based on data for analogous bis(pyridylmethyl)amine complexes. The specific redox potential of a this compound complex will depend on the metal ion and experimental conditions.

Future Research Directions and Emerging Avenues

The unique structural features of Bis((6-bromopyridin-3-yl)methyl)amine, characterized by its flexible secondary amine core and two bromo-substituted pyridine (B92270) rings, position it as a versatile building block for further scientific exploration. The presence of reactive bromine atoms and the coordinating potential of the nitrogen atoms offer a rich landscape for chemical modifications and applications. Future research is anticipated to branch into several key areas, including the development of novel derivatives, its incorporation into advanced materials, and its application in interdisciplinary fields like nanoscience and supramolecular chemistry.

Q & A

Q. What are the optimal synthetic routes for Bis((6-bromopyridin-3-yl)methyl)amine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the bromine substituent on the pyridine ring (6-position) allows for Suzuki-Miyaura cross-coupling with boronic acids under palladium catalysis . Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 386.98) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- 1H NMR : Pyridinyl protons appear as doublets (δ 7.2–8.1 ppm), with methylene groups (CH2NH) resonating as singlets (δ 3.8–4.2 ppm).

- 13C NMR : Pyridine carbons (C-Br) show peaks at ~140–150 ppm, while methylene carbons appear at ~40–50 ppm.

- IR : N-H stretching (3350–3450 cm⁻¹) confirms the amine group.

Discrepancies in peak splitting (e.g., overlapping signals) may require 2D NMR (HSQC, HMBC) for resolution .

Q. What are the stability considerations for this compound under ambient conditions?

- Methodological Answer : Stability tests should include accelerated degradation studies:

- Thermal Stability : Store at 40°C for 30 days and monitor decomposition via TLC or HPLC.

- Light Sensitivity : Expose to UV (254 nm) and analyze spectral shifts.

Amine oxidation risks necessitate inert atmosphere storage (argon) and exclusion of moisture .

Advanced Research Questions

Q. How can contradictions in reaction yield data for this compound synthesis be resolved?

- Methodological Answer : Use factorial design (e.g., 2k factorial experiments) to isolate variables like temperature, catalyst loading, and solvent polarity. For example, ANOVA analysis of Pd(OAc)2 vs. Pd(PPh3)4 catalysts in Suzuki coupling reveals optimal conditions (e.g., 80°C, DMF/H2O solvent) . Contradictions may arise from trace metal impurities; inductively coupled plasma mass spectrometry (ICP-MS) can identify contaminants .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states for bromine substitution. For example, Fukui indices identify nucleophilic attack sites on the pyridine ring. Molecular dynamics simulations (e.g., Gaussian or ORCA) predict solvent effects on reaction kinetics .

Q. How does steric hindrance from the pyridinylmethyl groups influence coordination chemistry?

- Methodological Answer : X-ray crystallography (single-crystal XRD) resolves bond angles and ligand geometry. Compare with analogous ligands (e.g., 6-bromo-2-methylpyridin-3-amine) to assess steric effects on metal-ligand bond lengths. Electrochemical studies (cyclic voltammetry) reveal electronic impacts on redox potentials .

Q. What methodologies assess the compound’s role in catalytic C–N bond formation?

Q. How to reconcile discrepancies in spectroscopic data across research groups?

- Methodological Answer : Standardize protocols using certified reference materials (CRMs). Collaborative interlaboratory studies (e.g., round-robin testing) validate NMR shifts and MS fragmentation patterns. Contradictions may arise from solvent deuteration (CDCl3 vs. DMSO-d6) or pH-dependent tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.